1-Boc-3-(2-nitroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2-nitroethyl)piperidine is an organic compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a nitroethyl group at the third position of the piperidine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-(2-nitroethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction of 3-hydroxypyridine: The starting material, 3-hydroxypyridine, is reduced using sodium borohydride in an alkaline solution to yield 3-hydroxy piperidine.
Protection with Boc group: The 3-hydroxy piperidine is then reacted with tert-butyl dicarbonate (Boc) in an organic solvent under alkaline conditions to form 1-Boc-3-piperidinol.
Industrial production methods for this compound may involve similar steps but are optimized for higher yields, purity, and environmental considerations.
Chemical Reactions Analysis
1-Boc-3-(2-nitroethyl)piperidine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various acids for deprotection.
Scientific Research Applications
1-Boc-3-(2-nitroethyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-nitroethyl)piperidine and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells . Additionally, the piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity .
Comparison with Similar Compounds
1-Boc-3-(2-nitroethyl)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-3-piperidinol: Similar in structure but lacks the nitroethyl group, making it less reactive in certain chemical transformations.
N-Boc-piperidine: A simpler derivative with only the Boc protecting group, used as an intermediate in various organic syntheses.
The presence of the nitroethyl group in this compound imparts unique reactivity and potential biological activities, distinguishing it from other piperidine derivatives.
Properties
CAS No. |
1780465-96-4 |
---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-nitroethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(15)13-7-4-5-10(9-13)6-8-14(16)17/h10H,4-9H2,1-3H3 |
InChI Key |
HXDUBOPJZBICNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.